1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(17-13-15-3-4-19-13)16-7-9-5-11(8-14-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIHYFVHGANEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a pyridine core substituted with a cyclopropyl group at the 5-position and a methylene-linked urea moiety connecting to a 1,3-thiazol-2-yl group. Key challenges in its synthesis include:
- Steric hindrance from the cyclopropyl group, complicating nucleophilic substitutions.
- Sensitivity of the thiazole ring to oxidative and acidic conditions, necessitating protective strategies.
- Urea bond formation , which requires precise control of reaction stoichiometry and temperature to avoid side reactions.
Primary Synthetic Routes
Stepwise Assembly via Intermediate Coupling
This method involves sequential construction of the pyridine and thiazole subunits followed by urea linkage formation.
Synthesis of 5-Cyclopropylpyridin-3-ylmethanamine
The pyridine precursor is synthesized through a Kröhnke reaction between cyclopropylacetaldehyde and ammonium acetate in acetic acid, yielding 5-cyclopropylnicotinaldehyde. Subsequent reductive amination using sodium cyanoborohydride and ammonium chloride in methanol produces 5-cyclopropylpyridin-3-ylmethanamine.
Reaction Conditions:
- Temperature: 60°C
- Solvent: Methanol
- Yield: 68–72%.
Preparation of 1,3-Thiazol-2-amine
Thiazole formation follows the Hantzsch thiazole synthesis , where thiourea reacts with α-bromoketones. For 1,3-thiazol-2-amine, bromoacetone and thiourea are heated in ethanol under reflux, followed by purification via recrystallization.
Key Parameters:
Urea Bond Formation
The final step employs a carbodiimide-mediated coupling between 5-cyclopropylpyridin-3-ylmethanamine and 1,3-thiazol-2-amine. 1,1'-Carbonyldiimidazole (CDI) activates the amine, facilitating urea bond formation in anhydrous dichloromethane.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Coupling reagent | CDI (1.2 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Temperature | 0°C → room temperature |
| Yield | 78% |
One-Pot Convergent Synthesis
A streamlined approach combines pyridine and thiazole intermediates in a single reaction vessel, reducing purification steps.
Reaction Scheme
- In situ generation of isocyanate : 5-Cyclopropylpyridin-3-ylmethanamine reacts with triphosgene in dichloromethane to form the corresponding isocyanate.
- Nucleophilic attack : 1,3-Thiazol-2-amine adds to the isocyanate intermediate, yielding the urea product.
Critical Considerations:
- Moisture exclusion is essential to prevent hydrolysis of the isocyanate.
- Triphosgene must be handled under inert atmosphere due to toxicity.
Performance Metrics:
Alternative Methodologies
Analytical Characterization
Post-synthetic validation ensures structural fidelity and purity:
Spectroscopic Data
- $$^1H$$ NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, $$J = 3.2$$ Hz, 1H, thiazole-H), 6.75 (s, 2H, NH$$2$$), 4.42 (s, 2H, CH$$_2$$), 1.55–1.48 (m, 1H, cyclopropyl), 0.92–0.85 (m, 4H, cyclopropyl).
- HRMS : Calculated for C$${13}$$H$${15}$$N$$_4$$OS [M+H]$$^+$$: 291.0918; Found: 291.0915.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Challenges and Optimization Strategies
Cyclopropyl Group Stability
The cyclopropyl moiety is prone to ring-opening under strong acidic or basic conditions. Mitigation strategies include:
- Using mild bases (e.g., K$$2$$CO$$3$$) in coupling reactions.
- Avoiding temperatures >80°C during synthesis.
Thiazole Ring Reactivity
Oxidation of the thiazole sulfur is minimized by conducting reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with biochemical pathways by binding to key proteins or nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid are well-known for their roles in biological systems and as therapeutic agents
Uniqueness
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea is unique due to its combination of a cyclopropyl-substituted pyridine ring and a thiazole ring linked by a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic potential.
Chemical Structure and Properties
The compound features a urea functional group linked to a cyclopropylpyridine and a thiazole moiety. Its molecular formula is , with a molecular weight of 274.34 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄OS |
| Molecular Weight | 274.34 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. Initial steps include the formation of the thiazole ring followed by the introduction of the urea group through reaction with isocyanates or isothiocyanates. The detailed synthetic route often requires optimization to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and urea functionalities exhibit significant antimicrobial activity. For instance, derivatives similar to 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have demonstrated that thiazole-containing compounds possess anticancer properties. For example, related compounds have been evaluated for their ability to inhibit cancer cell proliferation, showing IC50 values in the low micromolar range against several cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the thiazole or pyridine rings can enhance biological activity.
Enzyme Inhibition
Compounds with similar structures have been found to inhibit specific enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and Alzheimer's disease. For instance, a related urea derivative demonstrated a reduction in GSK-3β activity by more than 57% at a concentration of 1 µM .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several urea derivatives against clinical isolates of bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against S. aureus, indicating potent antibacterial properties .
Case Study 2: Anticancer Screening
In vitro tests on human cancer cell lines revealed that modifications to the thiazole moiety significantly influenced cytotoxicity. A derivative of similar structure showed an IC50 of approximately 16 μM against U937 cells, demonstrating its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
